molecular formula C14H19ClN2O2 B11607771 4-(4-chlorophenyl)-2-ethyl-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(4-chlorophenyl)-2-ethyl-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11607771
M. Wt: 282.76 g/mol
InChI Key: YHUXXGFYUWQWHG-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethyl group, and a hydroxy group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-TRIMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multiple steps, starting with the preparation of the imidazole ring. The chlorophenyl group is introduced through a substitution reaction, while the ethyl and hydroxy groups are added through subsequent reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-2-ETHYL-1-HYDROXY-2,5,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its specific combination of functional groups and the imidazole ring structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-ethyl-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium

InChI

InChI=1S/C14H19ClN2O2/c1-5-14(4)16(18)12(13(2,3)17(14)19)10-6-8-11(15)9-7-10/h6-9,19H,5H2,1-4H3

InChI Key

YHUXXGFYUWQWHG-UHFFFAOYSA-N

Canonical SMILES

CCC1(N(C(C(=[N+]1[O-])C2=CC=C(C=C2)Cl)(C)C)O)C

Origin of Product

United States

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